

IUPAC nomenclature for substituted furanols

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Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

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Abstract

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. Furanols, hydroxylated derivatives of the five-membered aromatic heterocycle furan, represent a core scaffold in numerous natural products, pharmaceuticals, and industrial chemicals. Their diverse substitution patterns necessitate a rigorous and systematic approach to nomenclature. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming substituted furanols. We will deconstruct the systematic process, from identifying the parent hydride and principal functional groups to assigning locants and stereochemical descriptors. Through detailed explanations, worked examples, and logical workflows, this document serves as an authoritative reference for professionals navigating the complexities of organic nomenclature.

The Furanol Scaffold: Foundational Principles

Furan is a heterocyclic organic compound featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom.^[1] The term "furanol" indicates the presence of a hydroxyl (–OH) functional group, which is designated as the principal characteristic group, imparting the "–ol" suffix to the name.

Numbering the Furan Ring

The systematic numbering of the furan ring is the invariable starting point for naming any derivative. According to IUPAC conventions for heterocycles, the heteroatom is assigned the

lowest possible locant, which is position 1.[2] Numbering then proceeds sequentially around the ring.

The causality behind this rule is to provide a consistent frame of reference for all furan derivatives. By assigning the oxygen atom as locant 1, any ambiguity in the placement of substituents is eliminated.

Caption: IUPAC numbering convention for the furan ring.

There are two primary isomers of furanol, determined by the position of the hydroxyl group:

- Furan-2-ol
- Furan-3-ol

It is critical for researchers to recognize that these structures exist in equilibrium with their tautomeric keto forms (furanones), a topic that influences their reactivity but falls outside the primary scope of this nomenclature guide.

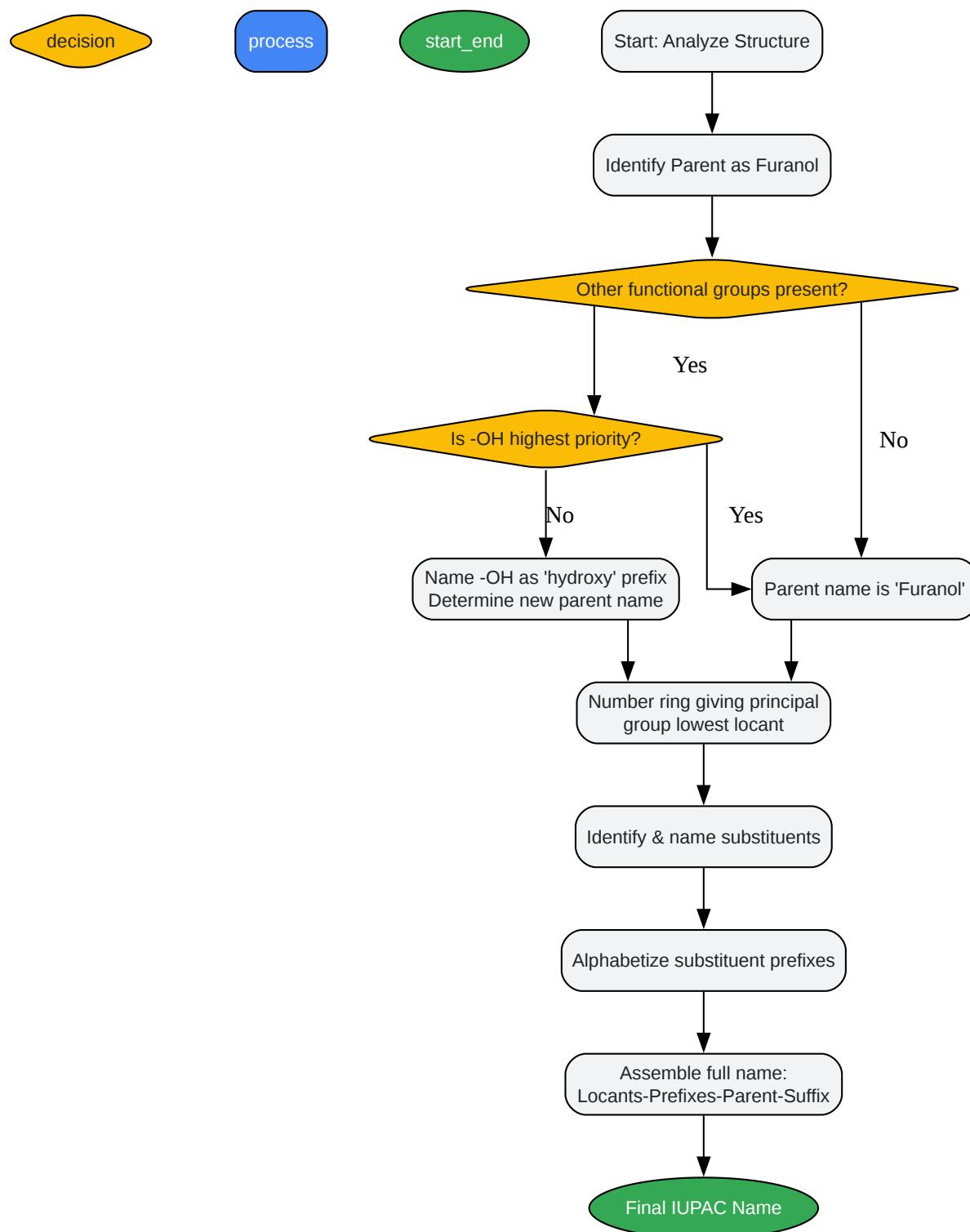
Naming Substituted Furanols: A Systematic Workflow

The naming of a substituted furanol follows a hierarchical set of rules designed to produce a single, unambiguous name.[3] The process can be conceptualized as a logical workflow.

The Core Protocol for Nomenclature Determination

- Identify the Parent Hydride: Recognize the core structure as a furan ring.
- Identify the Principal Functional Group: If the hydroxyl group is the highest-priority functional group present, the parent name will end in "-ol".[4][5]
- Number the Ring: Assign locant 1 to the oxygen atom. Number the ring to give the principal functional group (the -OH) the lowest possible locant.
- Identify and Name Substituents: All other attached groups are treated as substituents and are named using prefixes (e.g., methyl, bromo, nitro).

- Assign Locants to Substituents: Continue numbering the ring from the principal group to give the substituents the lowest possible locant set.
- Alphabetize Substituents: Arrange the substituent prefixes in alphabetical order, ignoring multiplying prefixes like "di-", "tri-", etc.
- Assemble the Final Name: Combine the components in the order: (Substituent Locants)-(Substituent Prefixes)-(Parent Name)-(Principal Group Locant)-(Principal Group Suffix).

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Caption: Decision workflow for naming substituted furan derivatives.

The Principle of Priority: Handling Polyfunctional Compounds

In drug development and natural product chemistry, molecules often possess multiple functional groups. IUPAC establishes a clear order of precedence to determine which group defines the parent name and suffix.^{[6][7]} The hydroxyl group of a furanol is of intermediate priority. If a higher-priority group, such as a carboxylic acid or an aldehyde, is present, the hydroxyl group is treated as a substituent and denoted by the prefix "hydroxy-".

The rationale for this hierarchical system is to create a consistent and logical framework that avoids ambiguity when multiple reactive centers are present in a molecule.

Table 1: Abridged IUPAC Priority of Common Functional Groups

Class of Compound	Formula	Suffix (as Principal Group)	Prefix (as Substituent)
Carboxylic Acid	$-\text{COOH}$	-oic acid	carboxy-
Ester	$-\text{COOR}$	-oate	alkoxycarbonyl-
Aldehyde	$-\text{CHO}$	-al	formyl- or oxo-
Ketone	$>\text{C=O}$	-one	oxo-
Alcohol (Furanol)	$-\text{OH}$	-ol	hydroxy-
Amine	$-\text{NH}_2$	-amine	amino-
Alkene	$>\text{C=C}<$	-ene	-
Alkyne	$-\text{C}\equiv\text{C}-$	-yne	-

This table is a simplified representation. For a comprehensive list, consult the IUPAC Blue Book.^[3]

Case Study: From Furanol to Hydroxyfurancarboxylic Acid

Consider a furan ring with both a hydroxyl and a carboxylic acid group.

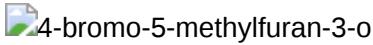
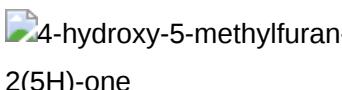
- Incorrect Approach: Naming it as a substituted furanol.
- Correct Approach: The carboxylic acid group has higher priority than the hydroxyl group.[\[7\]](#) [\[8\]](#) Therefore, the compound is named as a derivative of furancarboxylic acid. The hydroxyl group becomes a "hydroxy" substituent.

Example Structure: A hydroxyl group at C5 and a carboxylic acid at C2. Correct Name: 5-hydroxyfuran-2-carboxylic acid.

Worked Examples: Application of the Nomenclature Protocol

To solidify these principles, we will analyze the nomenclature of several substituted furanols.

Table 2: Step-by-Step Nomenclature of Substituted Furanols

Structure	Step-by-Step Analysis	Final IUPAC Name
	<p>1. Parent: Furanol (-OH is highest priority).2. Numbering: -OH is at C2 (furan-2-ol).3. Substituent: A methyl group at C5.4. Assembly: 5-methyl + furan-2-ol.</p>	5-Methylfuran-2-ol
	<p>1. Parent: Furanol (-OH is highest priority).2. Numbering: -OH is at C3 (furan-3-ol).3. Substituents: A bromo group at C4, a methyl group at C5.4. Alphabetize: bromo comes before methyl.5. Assembly: 4-bromo-5-methyl + furan-3-ol.</p>	4-Bromo-5-methylfuran-3-ol
	<p>1. Priority: The aldehyde (-CHO) outranks the alcohol (-OH).2. Parent: Furan-2-carbaldehyde.3. Numbering: -CHO is at C2. The -OH is at C5.4. Substituent: The -OH is named "hydroxy".5. Assembly: 5-hydroxy + furan-2-carbaldehyde.</p>	5-Hydroxyfuran-2-carbaldehyde

Note: Placeholder images are used. In a real document, these would be chemical structure drawings.

Conclusion

A mastery of IUPAC nomenclature is not merely an academic exercise; it is a prerequisite for precise communication in the fields of chemical research and drug development. This guide has outlined the authoritative, step-by-step methodology for naming substituted furanols. By understanding the foundational principles of ring numbering, the hierarchical system of functional group priority, and the systematic assembly of the chemical name, scientists can

ensure their work is documented and communicated with the highest degree of accuracy and integrity. Adherence to these standards is essential for database integrity, patent applications, and regulatory submissions, forming the linguistic bedrock of modern chemistry.

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